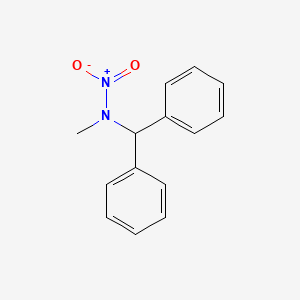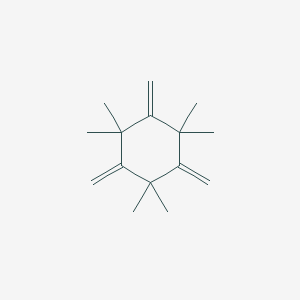![molecular formula C11H16O8S3 B14326517 1-[Di(methanesulfonyl)methanesulfonyl]-2,4-dimethoxybenzene CAS No. 111838-01-8](/img/structure/B14326517.png)
1-[Di(methanesulfonyl)methanesulfonyl]-2,4-dimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[Di(methanesulfonyl)methanesulfonyl]-2,4-dimethoxybenzene is an organosulfur compound that features two methanesulfonyl groups attached to a benzene ring substituted with two methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Di(methanesulfonyl)methanesulfonyl]-2,4-dimethoxybenzene typically involves the reaction of 2,4-dimethoxybenzene with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds through the formation of an intermediate sulfonate ester, which then undergoes further sulfonylation to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[Di(methanesulfonyl)methanesulfonyl]-2,4-dimethoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonyl groups can be displaced by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate ester derivatives.
Reduction: Reduction of the methanesulfonyl groups can yield thiol or sulfide derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base like triethylamine.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Sulfonamide Derivatives: Formed through nucleophilic substitution with amines.
Sulfone Derivatives: Formed through oxidation.
Thiol or Sulfide Derivatives: Formed through reduction.
Aplicaciones Científicas De Investigación
1-[Di(methanesulfonyl)methanesulfonyl]-2,4-dimethoxybenzene has several scientific research applications:
Organic Synthesis: Used as a reagent for introducing methanesulfonyl groups into organic molecules, which can serve as intermediates in various synthetic pathways.
Medicinal Chemistry:
Material Science: Used in the synthesis of specialty polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-[Di(methanesulfonyl)methanesulfonyl]-2,4-dimethoxybenzene involves its ability to act as an electrophile due to the presence of the methanesulfonyl groups. These groups can undergo nucleophilic attack, leading to the formation of various derivatives. The compound’s reactivity is influenced by the electron-withdrawing nature of the methanesulfonyl groups, which makes the benzene ring more susceptible to nucleophilic substitution .
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonyl Chloride: A related compound used as a reagent in organic synthesis for introducing methanesulfonyl groups.
Methanesulfonyl Azide: Used in diazo transfer reactions and click chemistry.
Tosylates: Similar sulfonate esters used in organic synthesis for similar purposes.
Uniqueness
1-[Di(methanesulfonyl)methanesulfonyl]-2,4-dimethoxybenzene is unique due to the presence of two methanesulfonyl groups, which enhance its reactivity and versatility in chemical reactions
Propiedades
Número CAS |
111838-01-8 |
|---|---|
Fórmula molecular |
C11H16O8S3 |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
1-[bis(methylsulfonyl)methylsulfonyl]-2,4-dimethoxybenzene |
InChI |
InChI=1S/C11H16O8S3/c1-18-8-5-6-10(9(7-8)19-2)22(16,17)11(20(3,12)13)21(4,14)15/h5-7,11H,1-4H3 |
Clave InChI |
NWPLBCWJZQNXPW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)S(=O)(=O)C(S(=O)(=O)C)S(=O)(=O)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![13-chloro-11,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione](/img/structure/B14326447.png)
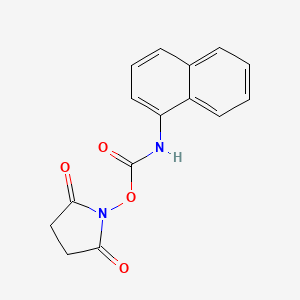

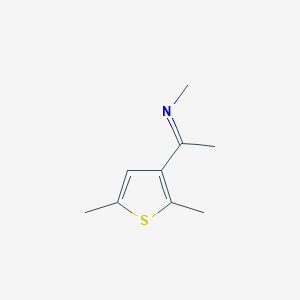
![5,9-Diaza-1-azoniabicyclo[7.3.1]tridec-1(13)-ene, 5-methyl-](/img/structure/B14326476.png)
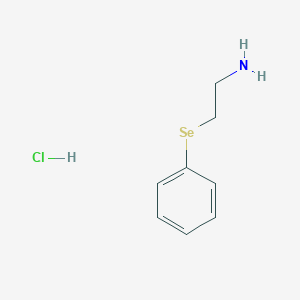

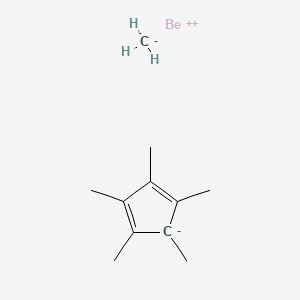
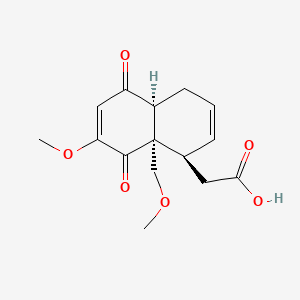

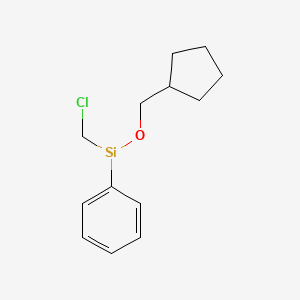
![2-[(E)-(6-Methoxy-1,3-benzothiazol-2-yl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14326522.png)
